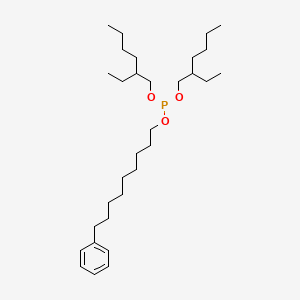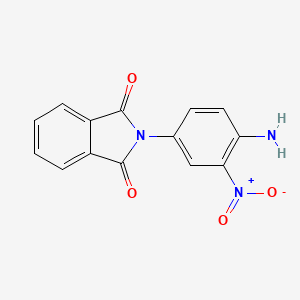
1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the nitration of aniline derivatives followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-amino-3-nitrophenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide derivatives: Similar in structure but with different functional groups.
Isoindoline derivatives: Differ in the saturation of the ring structure.
Nitroaniline derivatives: Share the nitro and amino functional groups but differ in the core structure.
Propiedades
Número CAS |
65884-90-4 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-(4-amino-3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c15-11-6-5-8(7-12(11)17(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H,15H2 |
Clave InChI |
OXHUNZYWDCMRKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


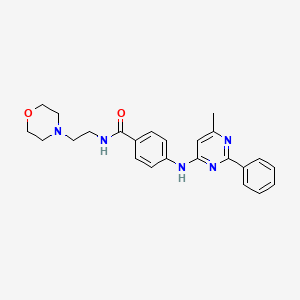
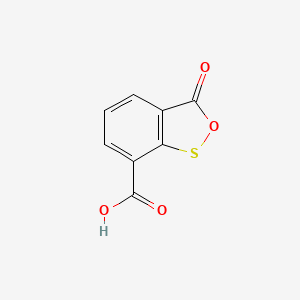
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
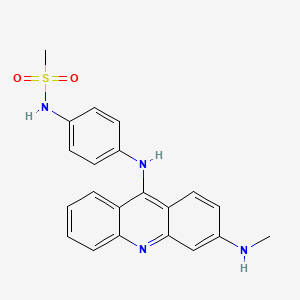
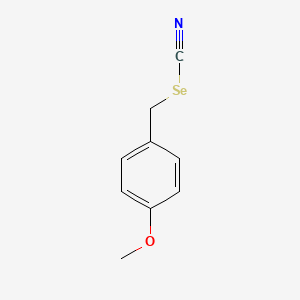
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
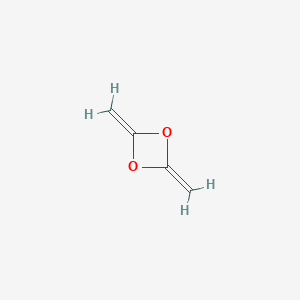
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
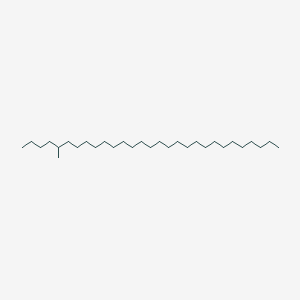
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

